molecular formula C18H20F3N3O2S B6475469 N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640969-12-4

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6475469
CAS No.: 2640969-12-4
M. Wt: 399.4 g/mol
InChI Key: NLJRLZMRKIKURW-UHFFFAOYSA-N
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Description

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide, also known as NFQ, is a synthetic compound that has been used in a variety of scientific research applications. NFQ has a wide range of potential uses due to its unique chemical structure and properties. NFQ is a cyclopropanesulfonamide, meaning that it contains a cyclopropane ring and a sulfonamide group. This structure gives NFQ the ability to interact with proteins and other cellular components in a variety of ways, making it a useful tool for scientists.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments is that it is a relatively simple compound to synthesize, making it relatively inexpensive and easy to obtain. Additionally, this compound is a highly specific compound, meaning that it can be used to investigate the effects of specific compounds on specific cellular components. However, this compound is not a very stable compound, meaning that it may degrade over time and may not be suitable for long-term experiments. Additionally, this compound is a highly reactive compound, meaning that it may interact with other compounds in the laboratory.

Future Directions

The potential applications of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide are vast, and there are many potential future directions for research. For example, further research could be conducted to investigate the effects of this compound on various cellular components, such as proteins and enzymes. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to investigate the potential of this compound as a drug delivery system.

Synthesis Methods

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized in a two-step process from the starting materials 1,3-dicyclopropyl-1,3-dihydro-2H-indole and trifluoromethanesulfonamide. In the first step, the indole is reacted with trifluoromethanesulfonamide to form the intermediate compound 1-trifluoromethyl-3-cyclopropyl-1,3-dihydro-2H-indole. In the second step, the intermediate is reacted with 1-ethyl-3-methyl-1,3-dihydro-2H-quinolin-4-one to form this compound.

Scientific Research Applications

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide has been used in a variety of scientific research applications, including drug development and cellular imaging. In drug development, this compound has been used as a tool to study the interactions between proteins and other cellular components. In cellular imaging, this compound has been used to monitor changes in the structure and function of cells in response to various stimuli. Additionally, this compound has been used to study the effects of various compounds on the body, as well as to investigate the effects of various drugs on the brain.

Properties

IUPAC Name

N-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)12-3-6-15-16(10-12)22-8-7-17(15)24-9-1-2-13(11-24)23-27(25,26)14-4-5-14/h3,6-8,10,13-14,23H,1-2,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJRLZMRKIKURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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